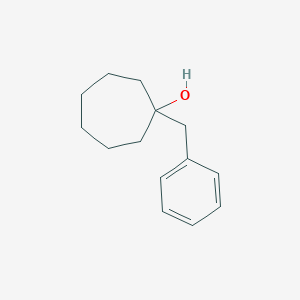

1-Benzylcycloheptan-1-ol

Description

Properties

IUPAC Name |

1-benzylcycloheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c15-14(10-6-1-2-7-11-14)12-13-8-4-3-5-9-13/h3-5,8-9,15H,1-2,6-7,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRTUCOUELDWEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193123 | |

| Record name | 1-Benzylcycloheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4006-73-9 | |

| Record name | 1-(Phenylmethyl)cycloheptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4006-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzylcycloheptan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004006739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC174143 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzylcycloheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylcycloheptan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 1-benzylcycloheptan-1-ol from cycloheptanone

An In-depth Technical Guide to the Synthesis of 1-benzylcycloheptan-1-ol from Cycloheptanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a tertiary alcohol with potential applications in medicinal chemistry and materials science. The primary focus of this document is the Grignard reaction, a robust and widely utilized method for the formation of carbon-carbon bonds. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and discuss critical parameters that influence reaction yield and purity. This guide is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically rigorous resource for the synthesis of this and structurally related compounds.

Introduction and Strategic Importance

Tertiary alcohols are a pivotal class of organic compounds, frequently serving as key intermediates in the synthesis of complex molecular architectures. Their unique steric and electronic properties make them valuable synthons in the development of novel therapeutic agents and advanced materials. This compound, the target of this guide, incorporates a flexible seven-membered carbocycle and a benzyl group, moieties that can impart desirable pharmacokinetic and material properties. The synthesis of this molecule from the readily available starting material, cycloheptanone, serves as an excellent case study for the application of organometallic chemistry in modern organic synthesis.

The strategic approach to the synthesis of this compound involves a retrosynthetic analysis that disconnects the target molecule at the quaternary carbon. This analysis reveals cycloheptanone as the electrophilic component and a benzyl nucleophile as the corresponding synthetic equivalent. The Grignard reaction, employing a benzylmagnesium halide, is the most direct and efficient method to achieve this transformation.

The Grignard Reaction: A Mechanistic Perspective

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of a new carbon-carbon bond through the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group. In the context of this synthesis, the benzylmagnesium halide acts as the nucleophile, attacking the electrophilic carbonyl carbon of cycloheptanone.

The reaction proceeds through a six-membered ring transition state, as proposed by Ashby, involving two molecules of the Grignard reagent. One molecule acts as the nucleophile, while the second coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. This mechanism, often referred to as the Ashby-Laemmle-Neumann model, accounts for the observed reaction kinetics and stereochemical outcomes in many Grignard additions.

The initial product of the nucleophilic addition is a magnesium alkoxide salt. This intermediate is then protonated during an aqueous workup to yield the final tertiary alcohol, this compound.

Experimental Protocol: Synthesis of this compound

This protocol details the in-situ preparation of benzylmagnesium chloride and its subsequent reaction with cycloheptanone.

Materials and Reagents

| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Moles |

| Magnesium Turnings | Mg | 24.31 | 1.46 g | 0.06 |

| Benzyl Chloride | C₇H₇Cl | 126.58 | 6.33 g (5.75 mL) | 0.05 |

| Cycloheptanone | C₇H₁₂O | 112.17 | 5.05 g (5.3 mL) | 0.045 |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | 50 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

Step-by-Step Procedure

Part A: Preparation of the Grignard Reagent (Benzylmagnesium Chloride)

-

Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

-

Initiation: The flask is charged with magnesium turnings (1.46 g, 0.06 mol). A small crystal of iodine is added to activate the magnesium surface.

-

Reagent Addition: A solution of benzyl chloride (6.33 g, 0.05 mol) in 20 mL of anhydrous diethyl ether is prepared and transferred to the dropping funnel. Approximately 5 mL of this solution is added to the magnesium turnings. The reaction is initiated by gentle warming with a heat gun until a slight cloudiness is observed, indicating the formation of the Grignard reagent.

-

Completion of Addition: The remaining benzyl chloride solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy, grayish-brown color.

Part B: Reaction with Cycloheptanone

-

Substrate Addition: A solution of cycloheptanone (5.05 g, 0.045 mol) in 30 mL of anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Part C: Work-up and Purification

-

Quenching: The reaction mixture is cooled to 0 °C and slowly quenched by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide intermediate and dissolve the magnesium salts.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL). The combined organic layers are washed with brine (20 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The structure of the synthesized this compound should be confirmed by spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons, and a series of multiplets for the cycloheptyl ring protons. The hydroxyl proton will appear as a broad singlet, which can be exchanged with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display signals for the quaternary carbon of the alcohol, the carbons of the cycloheptyl ring, and the aromatic and benzylic carbons of the benzyl group.

-

IR (Infrared) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will also be present.

Conclusion

The via the Grignard reaction is a reliable and efficient method for obtaining this valuable tertiary alcohol. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount to achieving a high yield of the desired product. The protocol provided in this guide, coupled with the mechanistic insights and characterization data, offers a comprehensive resource for researchers engaged in synthetic organic chemistry.

References

-

Grignard, V. Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Compt. Rend.1900 , 130, 1322-1325. [Link]

-

Silverman, G. S.; Rakita, P. E. Handbook of Grignard Reagents; CRC Press, 1996. [Link]

-

Ashby, E. C.; Laemmle, J.; Neumann, H. M. Grignard reagent addition to ketones. Acc. Chem. Res.1974 , 7 (8), 272–280. [Link]

An In-depth Technical Guide to the Formation of 1-Benzylcycloheptan-1-ol: Mechanism and Synthesis

This guide provides a comprehensive examination of the synthetic pathways and reaction mechanisms leading to the formation of 1-benzylcycloheptan-1-ol, a representative tertiary alcohol. The primary focus is on the Grignard reaction, the most robust and widely employed method for this transformation. We will dissect the synthesis from the generation of the organometallic nucleophile to the final nucleophilic attack and product formation, elucidating the causality behind critical experimental parameters. An alternative one-pot synthesis, the Barbier reaction, is also discussed for comparative analysis. This document is intended for researchers, chemists, and drug development professionals seeking a deep, field-proven understanding of this fundamental carbon-carbon bond-forming reaction.

Foundational Principles: Accessing Tertiary Alcohols

The synthesis of tertiary alcohols is a cornerstone of organic chemistry, providing access to complex molecular architectures. The formation of this compound from cycloheptanone and a benzyl nucleophile is a classic illustration of nucleophilic addition to a ketone. This transformation is most effectively achieved through the use of organometallic reagents, where a carbon atom bears a significant negative charge, rendering it highly nucleophilic.[1][2]

Two primary methodologies dominate this synthetic space:

-

The Grignard Reaction: A two-step process where an organomagnesium halide (a Grignard reagent) is prepared first and then subsequently reacted with the carbonyl compound.[3][4] This method offers high yields and excellent reproducibility.[5]

-

The Barbier Reaction: A one-pot synthesis where the organometallic species is generated in situ in the presence of the carbonyl substrate.[6] While often considered more "green" and tolerant of certain functional groups, it can be less controlled than the Grignard approach.[5][7]

This guide will prioritize the Grignard synthesis due to its prevalence and mechanistic clarity, followed by a comparative overview of the Barbier reaction.

The Grignard Pathway: A Mechanistic Deep Dive

The synthesis of this compound via the Grignard reaction is a sequential process involving two distinct stages: the formation of the benzylmagnesium bromide reagent and its subsequent nucleophilic addition to cycloheptanone.

Stage 1: Formation of the Benzylmagnesium Bromide Reagent

The journey begins with the creation of the carbon nucleophile. This is achieved through the reaction of benzyl bromide with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).

Mechanism of Formation: The prevailing mechanism involves a single-electron transfer (SET) from the surface of the magnesium metal to the antibonding orbital of the carbon-bromine bond in benzyl bromide. This generates a benzyl radical and a bromide anion, which remain associated with the magnesium surface. A second SET event from the magnesium forms the benzyl carbanion, which rapidly combines with the magnesium bromide cation to form the Grignard reagent.

The ether solvent is not merely a medium but a critical component of the reaction. It solvates and stabilizes the Grignard reagent through dative bonds from the ether oxygens to the magnesium atom, forming a complex often described by the Schlenk equilibrium.[8] This solvation prevents the aggregation of the reagent and maintains its reactivity.

Caption: Workflow for Benzylmagnesium Bromide Synthesis.

Stage 2: Nucleophilic Addition to Cycloheptanone

Once formed, the benzylmagnesium bromide serves as a potent source of the nucleophilic benzyl anion (C₆H₅CH₂⁻). This nucleophile readily attacks the electrophilic carbonyl carbon of cycloheptanone.

Mechanism of Addition:

-

Lewis Acid Activation: The magnesium atom of the Grignard reagent coordinates with the lone pair of electrons on the carbonyl oxygen. This Lewis acid-base interaction polarizes the carbonyl group, withdrawing electron density from the carbon and rendering it significantly more electrophilic.[2]

-

Nucleophilic Attack: The nucleophilic carbon of the benzyl group attacks the activated carbonyl carbon. This addition proceeds through a cyclic six-membered ring transition state.[4] The π-bond of the carbonyl breaks, and the electrons move to the oxygen atom.

-

Alkoxide Formation: This concerted step results in the formation of a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate.

-

Protonation (Work-up): In a separate work-up step, a dilute acid (such as aqueous ammonium chloride or hydrochloric acid) is added to the reaction mixture. The alkoxide oxygen is protonated, yielding the final tertiary alcohol, this compound, and water-soluble magnesium salts.[9]

Caption: Mechanism of Nucleophilic Addition to Cycloheptanone.

Experimental Protocol: Grignard Synthesis

The success of a Grignard reaction is critically dependent on anhydrous conditions, as the reagent is a strong base that will be quenched by even trace amounts of water or other protic sources.[4]

Objective: To synthesize this compound from benzyl bromide and cycloheptanone.

Materials:

-

Magnesium turnings

-

Iodine (one small crystal)

-

Benzyl bromide

-

Cycloheptanone

-

Anhydrous diethyl ether (or THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask, flame-dried

-

Reflux condenser, flame-dried

-

Dropping funnel, flame-dried

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

Procedure:

-

Glassware Preparation: All glassware must be rigorously cleaned and dried in an oven (e.g., overnight at 120 °C) to remove all traces of water. The apparatus should be assembled hot and allowed to cool to room temperature under a dry, inert atmosphere (e.g., nitrogen or argon).[10]

-

Reagent Preparation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine in the flame-dried flask. The iodine serves to chemically activate the magnesium surface by removing the passivating oxide layer.[11]

-

Initiation: Add a small volume of anhydrous diethyl ether to just cover the magnesium. In the dropping funnel, prepare a solution of benzyl bromide (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (~10%) of the benzyl bromide solution to the magnesium suspension.

-

Grignard Formation: The reaction is initiated when the brown color of the iodine fades and gentle bubbling (refluxing of the ether) is observed.[12] If the reaction does not start, gentle warming with a heating mantle may be required. Once initiated, add the remaining benzyl bromide solution dropwise at a rate that maintains a steady but controlled reflux.[13] After the addition is complete, continue stirring for 30-60 minutes to ensure complete formation of the reagent.

-

Addition to Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of cycloheptanone (1.1 equivalents) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent.

-

Reaction Completion: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and stir for an additional 1-2 hours.

-

Work-up (Quenching): Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[14] This hydrolyzes the magnesium alkoxide and quenches any unreacted Grignard reagent.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.

-

Drying and Purification: Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by chromatography or distillation if necessary.

Alternative Pathway: The Barbier Reaction

The Barbier reaction offers a more direct, one-pot approach.[15] In this procedure, the alkyl halide (benzyl bromide), the metal (e.g., magnesium, zinc, or indium), and the carbonyl compound (cycloheptanone) are all combined in the same reaction vessel.[7] The organometallic reagent is formed in situ and immediately reacts with the ketone.

Advantages:

-

Operational Simplicity: A one-pot procedure is less technically demanding.

-

Milder Conditions: Can sometimes be performed with less sensitive metals and even in aqueous media, aligning with principles of green chemistry.[6]

Disadvantages:

-

Reduced Control: The simultaneous formation and reaction of the organometallic species can lead to more side reactions, such as homocoupling of the benzyl bromide (to form bibenzyl).

-

Lower Yields: For simple, unhindered substrates like this, the Grignard reaction often provides superior yields and purity.

Sources

- 1. Organometallics on Ketones Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. Grignard reaction - Wikipedia [en.wikipedia.org]

- 5. researchtrends.net [researchtrends.net]

- 6. Barbier reaction - Wikipedia [en.wikipedia.org]

- 7. Barbier_reaction [chemeurope.com]

- 8. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. www1.udel.edu [www1.udel.edu]

- 14. researchgate.net [researchgate.net]

- 15. alfa-chemistry.com [alfa-chemistry.com]

physical and chemical properties of 1-benzylcycloheptan-1-ol

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzylcycloheptan-1-ol

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No: 4006-73-9), a tertiary alcohol of interest in synthetic and medicinal chemistry. We delve into its molecular structure, primary synthetic pathway via the Grignard reaction, and detailed physicochemical properties. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and handling. The protocols and data presented herein are supported by authoritative references to ensure scientific integrity and reproducibility.

Molecular Overview and Significance

Chemical Identity

This compound is an organic compound classified as a tertiary alcohol.[1][2] Its structure features a cycloheptyl ring, a benzyl group, and a hydroxyl group, all attached to the same quaternary carbon atom. This arrangement dictates its characteristic physical properties and chemical reactivity.

-

IUPAC Name: this compound

-

CAS Number: 4006-73-9[3]

-

Molecular Formula: C₁₄H₂₀O[3]

-

Molecular Weight: 204.31 g/mol [3]

-

InChIKey: RTRTUCOUELDWEX-UHFFFAOYSA-N[3]

Scientific Context and Potential Applications

Tertiary alcohols are crucial intermediates in organic synthesis. The unique steric hindrance and electronic properties of this compound, conferred by its bulky cycloheptyl and benzyl groups, make it a valuable building block. While specific applications are not widely documented, its structure is analogous to scaffolds used in the development of novel therapeutic agents, where the cycloheptane ring can explore larger conformational spaces and the benzyl group can engage in aromatic interactions.

Synthesis and Mechanistic Insights

Primary Synthetic Route: The Grignard Reaction

The most efficient and direct synthesis of this compound is achieved through the Grignard reaction.[4][5] This cornerstone of carbon-carbon bond formation is exceptionally well-suited for creating tertiary alcohols.[6][7] The reaction involves the nucleophilic addition of a benzyl Grignard reagent (benzylmagnesium bromide or chloride) to the electrophilic carbonyl carbon of cycloheptanone.[5][8] This choice is predicated on the high reactivity and commercial availability of the starting materials.

Reaction Mechanism

The synthesis proceeds in two distinct steps:

-

Nucleophilic Addition: The benzylmagnesium halide, acting as a source of a nucleophilic benzyl anion, attacks the carbonyl carbon of cycloheptanone. This breaks the C=O pi bond, forming a tetrahedral magnesium alkoxide intermediate.[5][7]

-

Acidic Workup: The intermediate is then treated with a mild acid (e.g., aqueous ammonium chloride or dilute hydrochloric acid) to protonate the alkoxide, yielding the final tertiary alcohol product, this compound.

Caption: Mechanism of Grignard synthesis for this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for analogous Grignard reactions.[9]

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

-

Grignard Reagent Formation: Place magnesium turnings (1.5 eq) in the flask with anhydrous tetrahydrofuran (THF). Slowly add benzyl bromide (1.0 eq) dissolved in THF via the dropping funnel to initiate the reaction. Gentle heating may be required. Stir until the magnesium is consumed.

-

Addition of Ketone: Cool the Grignard reagent to 0 °C. Add a solution of cycloheptanone (1.2 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 8-12 hours until the reaction is complete (monitored by TLC).

-

Quenching and Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (2x). Combine the organic layers.

-

Purification: Wash the combined organic phase with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Physicochemical Properties

Physical Properties

The physical properties of alcohols are heavily influenced by the hydroxyl (-OH) group, which permits hydrogen bonding, leading to higher boiling points and greater water solubility compared to analogous hydrocarbons.[2][10][11] However, the large, nonpolar hydrocarbon portion of this compound diminishes its solubility in water.

| Property | Value | Reference |

| Melting Point | 46.5 °C | [3] |

| Boiling Point | 157-160 °C at 11 Torr | [3] |

| Density | 1.032 g/cm³ | [3] |

| Flash Point | 127 °C | [3] |

| Refractive Index | 1.548 | [3] |

| Vapor Pressure | 0.000156 mmHg at 25°C | [3] |

| XLogP3 | 3.7 | [3] |

| Topological Polar Surface Area | 20.2 Ų | [3] |

Chemical Properties and Reactivity

As a tertiary alcohol, this compound exhibits reactivity characteristic of its class.

-

Acidity: Alcohols are weak acids.[12] The pKa is influenced by the steric bulk around the hydroxyl group; tertiary alcohols are generally less acidic than primary or secondary alcohols.[12]

-

Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions (e.g., using chromic acid or permanganate) because the carbinol carbon (the carbon bearing the -OH group) lacks a hydrogen atom.[11] Forced oxidation leads to cleavage of carbon-carbon bonds.

-

Dehydration: In the presence of a strong acid catalyst (e.g., H₂SO₄) and heat, it will undergo dehydration (elimination of water) to form a mixture of alkenes, with the most substituted alkene being the major product according to Zaitsev's rule.[12]

-

Nucleophilic Substitution: The hydroxyl group can be protonated by a strong acid to form a good leaving group (water). A subsequent Sₙ1 reaction with a nucleophile can occur, proceeding through a stable tertiary carbocation intermediate.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation of the synthesized product is paramount. A combination of spectroscopic techniques provides a self-validating system for characterization.[13]

Caption: Logical workflow for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR:

-

Hydroxyl Proton (-OH): A broad singlet, typically in the range of 1-5 ppm. Its chemical shift is highly dependent on solvent and concentration. This peak will disappear upon shaking the sample with a few drops of D₂O, a definitive test for exchangeable protons.[13][14]

-

Aromatic Protons: Signals for the benzyl group protons will appear in the aromatic region (~7.2-7.4 ppm).

-

Benzylic Protons (-CH₂-): A singlet corresponding to the two protons of the methylene bridge.

-

Cycloheptyl Protons: A series of complex multiplets in the aliphatic region (~1.2-1.8 ppm).

-

-

¹³C NMR:

-

Carbinol Carbon (C-OH): The quaternary carbon attached to the hydroxyl and benzyl groups will appear as a key signal in the 65-85 ppm range. It will be absent in DEPT-90 and DEPT-135 spectra.

-

Aromatic Carbons: Signals in the ~125-140 ppm range.

-

Aliphatic Carbons: Signals for the benzylic and cycloheptyl carbons in the upfield region.

-

Protocol: NMR Sample Preparation

-

Dissolve 5-10 mg of purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and DEPT spectra.

-

For D₂O exchange, add 2-3 drops of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups.

-

O-H Stretch: A characteristic strong and broad absorption band will be present in the 3200-3600 cm⁻¹ region, indicative of the hydrogen-bonded hydroxyl group.[14][15][16] The broadness is a direct result of intermolecular hydrogen bonding.[14]

-

C-O Stretch: A strong band for the tertiary alcohol C-O stretch is expected between 1100 and 1210 cm⁻¹.[15]

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

Mass Spectrometry (MS)

MS provides the molecular weight and crucial information about the molecule's fragmentation pattern.

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight (m/z = 204.31) should be observable.

-

Key Fragmentation Pathways:

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

-

H302: Harmful if swallowed.[17]

-

H315: Causes skin irritation.[17]

-

H318: Causes serious eye damage.[17]

-

H335: May cause respiratory irritation.[17]

Precautionary Measures:

-

Handle in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a tertiary alcohol with well-defined physicochemical properties that can be reliably synthesized and characterized using standard organic chemistry techniques. Its resistance to oxidation and propensity for dehydration and substitution reactions make it a versatile synthetic intermediate. The comprehensive data and protocols provided in this guide serve as a foundational resource for its application in research and development, particularly in the fields of synthetic methodology and medicinal chemistry.

References

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

-

BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved from [Link]

-

Mid-West Instrument. (2021, August 15). Knowing Your Alcohol Chemical & Physical Properties. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

-

MOLBASE. (n.d.). 1-benzylcyclohexan-1-ol | 1944-01-0. Retrieved from [Link]

-

MolecularCloud. (2024, November 19). Physical and Chemical Properties of Alcohols. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Benzylcyclohexan-1-ol. PubChem Compound Database. Retrieved from [Link]

-

Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, September 7). 2.13: 2.41 Properties of Alcohols. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Alcohols and Phenols | Organic Chemistry Class Notes. Retrieved from [Link]

-

Wikipedia. (n.d.). Alcohol (chemistry). Retrieved from [Link]

-

HSCprep. (2025, March 4). Structure and Properties of Alcohols - HSC Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]

Sources

- 1. midwestinstrument.com [midwestinstrument.com]

- 2. Structure and Properties of Alcohols - HSC Chemistry [hscprep.com.au]

- 3. echemi.com [echemi.com]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. Grignard reaction - Wikipedia [en.wikipedia.org]

- 6. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 8. byjus.com [byjus.com]

- 9. 1-benzylcyclohexan-1-ol synthesis - chemicalbook [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]

- 12. Physical and Chemical Properties of Alcohols | MolecularCloud [molecularcloud.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. fiveable.me [fiveable.me]

- 17. 1-Benzylcyclohexan-1-ol | C13H18O | CID 74753 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-benzylcycloheptan-1-ol: Synthesis, Characterization, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-benzylcycloheptan-1-ol is a tertiary alcohol characterized by a cycloheptyl ring and a benzyl group attached to the same carbon atom, which also bears the hydroxyl group. This unique structural arrangement imparts specific chemical properties that make it an interesting molecule in the fields of organic synthesis and medicinal chemistry. Its potential applications can be explored in the development of novel therapeutic agents, as the cycloheptane moiety can confer desirable pharmacokinetic properties, while the benzyl group offers a site for further functionalization. This guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, a detailed synthesis protocol based on established chemical principles, and its key physicochemical properties.

Chemical Structure and Nomenclature

The structural formula of this compound consists of a seven-membered cycloalkane ring (cycloheptane). A benzyl group (-CH₂Ph) and a hydroxyl group (-OH) are attached to the same carbon atom (position 1) of the cycloheptyl ring.

Structural Formula:

(A 2D representation of the chemical structure)

IUPAC Name: The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1]

Molecular Formula: C₁₄H₂₀O[1]

CAS Number: 4006-73-9[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for its handling, purification, and characterization.

| Property | Value |

| Molecular Weight | 204.31 g/mol [1] |

| Appearance | Colorless liquid (presumed based on analogous compounds) |

| Melting Point | 46.5 °C[1] |

| Boiling Point | 157-160 °C at 11 Torr[1] |

| Density | 1.032 g/cm³[1] |

| Refractive Index | 1.548[1] |

Synthesis Protocol: Grignard Reaction

The most logical and widely applicable method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent, in this case, benzylmagnesium halide, to a ketone, cycloheptanone. The expertise behind this choice lies in the high reactivity and commercial availability of the starting materials, leading to a high-yielding and reliable synthesis.

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound via Grignard reaction.

Step-by-Step Methodology

Materials:

-

Benzyl bromide (or benzyl chloride)

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Cycloheptanone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Preparation of the Grignard Reagent (Benzylmagnesium Bromide):

-

All glassware must be oven-dried to ensure anhydrous conditions. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small amount of anhydrous THF or diethyl ether to cover the magnesium.

-

Dissolve benzyl bromide in anhydrous THF or diethyl ether in the dropping funnel.

-

Add a small portion of the benzyl bromide solution to the magnesium. The reaction is initiated by the appearance of turbidity and gentle refluxing of the solvent. If the reaction does not start, gentle heating or the addition of a small crystal of iodine may be necessary.

-

Once the reaction has initiated, add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting greyish-black solution is the benzylmagnesium bromide Grignard reagent.

-

-

Reaction with Cycloheptanone:

-

Cool the Grignard reagent to 0 °C using an ice bath.

-

Dissolve cycloheptanone in anhydrous THF or diethyl ether and add it to the dropping funnel.

-

Add the cycloheptanone solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 20 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide intermediate and precipitate magnesium salts. Alternatively, dilute hydrochloric acid can be used.

-

If a precipitate forms, it can be dissolved by adding more of the acidic solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

-

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the benzyl group (around 7.2-7.4 ppm), a singlet for the methylene protons (-CH₂-) of the benzyl group, and a series of multiplets for the cycloheptyl ring protons. A singlet for the hydroxyl proton would also be present, which is typically exchangeable with D₂O.

-

¹³C NMR: The spectrum would display signals for the aromatic carbons, the methylene carbon of the benzyl group, the quaternary carbon of the cycloheptyl ring attached to the hydroxyl and benzyl groups, and the remaining methylene carbons of the cycloheptyl ring.

-

IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching of the alcohol. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be observed around 2850-3100 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns would include the loss of a water molecule and cleavage of the benzyl group.

Conclusion

This technical guide provides a detailed overview of this compound, a molecule with potential for further exploration in chemical and pharmaceutical research. The provided synthesis protocol, based on the well-established Grignard reaction, offers a reliable method for its preparation. The physicochemical and predicted spectroscopic data serve as a valuable resource for its identification and characterization. This information is intended to support researchers and scientists in their endeavors to synthesize and utilize this and related compounds in the development of new chemical entities.

References

-

PubChem. 1-Benzylcyclohexan-1-ol. National Center for Biotechnology Information. Available from: [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-benzylcycloheptan-1-ol

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1] This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 1-benzylcycloheptan-1-ol, a tertiary alcohol. Due to the absence of a proton on the carbinol carbon, the characterization of tertiary alcohols presents a unique challenge, making NMR spectroscopy an indispensable tool for unambiguous identification.[1] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth interpretation of expected spectral features, a robust experimental protocol for data acquisition, and insights into the application of advanced NMR techniques. As no complete, formally assigned spectrum for this specific molecule is readily available in surveyed literature, this guide is framed as a predictive analysis based on foundational NMR principles and spectral data from analogous structures.

Introduction to the Structural Elucidation of this compound

This compound is an organic compound featuring a cycloheptyl ring and a benzyl group attached to a tertiary carbinol center. The unequivocal confirmation of its molecular structure is paramount for its application in research and development. NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[2]

This guide will systematically deconstruct the predicted ¹H and ¹³C NMR spectra of this compound. We will explore the characteristic chemical shifts and coupling patterns of the aromatic protons of the benzyl group, the unique behavior of the benzylic methylene protons, the complex signals from the cycloheptyl ring, and the distinctive signature of the tertiary hydroxyl group.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit four distinct regions corresponding to the aromatic, benzylic, cycloheptyl, and hydroxyl protons.

Aromatic Protons (C10-H to C14-H)

The five protons on the monosubstituted benzene ring typically appear in the range of δ 7.0-7.5 ppm.[2] Their specific chemical shifts and multiplicities are influenced by the electron-donating alkyl substituent.

-

Ortho-protons (C10-H, C14-H): These are expected to be the most downfield of the aromatic signals due to their proximity to the substituent. They should appear as a multiplet, likely resembling a doublet.

-

Meta-protons (C11-H, C13-H): These protons will likely appear as a multiplet, often a triplet or doublet of doublets, at a chemical shift slightly upfield from the ortho-protons.

-

Para-proton (C12-H): This proton is typically the most shielded of the aromatic protons and is expected to appear as a triplet upfield of the ortho and meta signals.

Benzylic Protons (C8-H₂)

A key diagnostic feature in the spectrum is the signal for the benzylic methylene protons. The adjacent carbinol carbon (C1) is a stereocenter, rendering the two benzylic protons chemically non-equivalent. This phenomenon is known as diastereotopicity.[3][4]

-

Appearance: Instead of a singlet, these protons are expected to give rise to two separate signals.

-

Coupling: These two protons will couple to each other (geminal coupling), resulting in a pair of doublets, often referred to as an "AB quartet".[5] The expected chemical shift for benzylic protons is in the range of δ 2.2-3.0 ppm.[6]

Cycloheptyl Protons (C2-H₂ to C7-H₂)

The twelve protons on the seven-membered cycloheptane ring will produce a complex and overlapping series of multiplets.

-

Chemical Shift: These signals are expected in the aliphatic region, typically between δ 1.2-2.0 ppm.

-

Complexity: Due to the conformational flexibility of the cycloheptane ring and extensive spin-spin coupling between adjacent and geminal protons, resolving individual signals is challenging. The protons on C2 and C7, being adjacent to the quaternary carbon, may be slightly deshielded compared to the other ring protons.

Hydroxyl Proton (C1-OH)

The chemical shift of the hydroxyl proton is highly variable (typically δ 0.5-5.0 ppm) and depends on factors such as concentration, solvent, and temperature.[7]

-

Appearance: It usually appears as a broad singlet due to rapid chemical exchange.

-

Confirmation: The identity of the -OH peak can be unequivocally confirmed by performing a "D₂O shake". After adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum, the hydroxyl proton exchanges with deuterium, causing the peak to disappear.[8][9]

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. For this compound, 10 distinct signals are predicted (seven for the cycloheptyl ring and benzyl group carbons, and three for the remaining unique aromatic carbons).

Aromatic and Benzylic Carbons

The chemical shifts of the benzene ring carbons are well-established.

-

C-ipso (C9): The substituted carbon, δ ~140-145 ppm.

-

C-ortho (C10, C14) & C-meta (C11, C13): δ ~128-130 ppm.

-

C-para (C12): δ ~125-127 ppm.

-

Benzylic Carbon (C8): Expected around δ 40-50 ppm.

Cycloheptyl Carbons

The seven carbons of the cycloheptane ring will have distinct chemical shifts.

-

Carbinol Carbon (C1): This quaternary carbon, bonded to oxygen, will be significantly downfield, predicted in the range of δ 70-80 ppm.[10]

-

Ring Carbons (C2-C7): The methylene carbons of the cycloheptane ring are expected in the range of δ 25-45 ppm. The carbons alpha to the quaternary center (C2, C7) will likely be the most downfield in this group, followed by the beta (C3, C6) and gamma (C4, C5) carbons. For unsubstituted cycloheptane, the single peak appears at δ 28.6 ppm.[11][12]

DEPT-135/90 Analysis

To aid in the assignment, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable.

-

DEPT-135: Will show positive signals for CH carbons (aromatic C10-C14) and negative signals for CH₂ carbons (benzylic C8 and cycloheptyl C2-C7). Quaternary carbons (C1, C9) will be absent.

-

DEPT-90: Will only show signals for CH carbons (aromatic C10-C14).

Summary of Predicted Spectral Data

The following table summarizes the predicted chemical shifts (δ) and multiplicities for this compound.

| Assignment | Atom No. | ¹H NMR Prediction | ¹³C NMR Prediction | DEPT-135 |

| Phenyl | C10-H, C11-H, C12-H, C13-H, C14-H | δ 7.0-7.5 (m) | ||

| Phenyl (para) | C12 | δ 125-127 | Positive | |

| Phenyl (ortho/meta) | C10, C11, C13, C14 | δ 128-130 | Positive | |

| Phenyl (ipso) | C9 | δ 140-145 | Absent | |

| Benzylic | C8-H₂ | δ 2.2-3.0 (ABq) | δ 40-50 | Negative |

| Carbinol | C1 | δ 70-80 | Absent | |

| Hydroxyl | OH | δ 0.5-5.0 (br s) | ||

| Cycloheptyl (α) | C2-H₂, C7-H₂ | δ 1.2-2.0 (m) | δ 35-45 | Negative |

| Cycloheptyl (β, γ) | C3-H₂, C4-H₂, C5-H₂, C6-H₂ | δ 1.2-2.0 (m) | δ 25-35 | Negative |

m = multiplet, ABq = AB quartet, br s = broad singlet

Experimental Protocol for NMR Data Acquisition

This section outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra.

Caption: Standard experimental workflow for NMR analysis.

Sample Preparation[13][14]

-

Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[13]

-

Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample dissolves completely, using gentle vortexing if necessary.

-

Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.[14]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

Data Acquisition Parameters[15]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.[13]

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans (ns): 8 to 16 scans.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

¹³C{¹H} NMR Acquisition (Proton Decoupled):

-

Pulse Program: Standard single-pulse with proton decoupling.

-

Number of Scans (ns): 1024 or more, depending on concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Deuterium Exchange (D₂O Shake)[7][8]

-

Acquire a standard ¹H NMR spectrum as described above.

-

Remove the NMR tube from the spectrometer.

-

Add one drop of deuterium oxide (D₂O) to the sample.

-

Cap the tube and shake gently for ~30 seconds to ensure mixing.

-

Re-insert the sample and acquire a second ¹H NMR spectrum using the same parameters.

-

Compare the two spectra; the disappearance of the broad singlet confirms its assignment as the hydroxyl proton.[9]

Conclusion

The structural characterization of this compound can be confidently achieved through a systematic analysis of its ¹H and ¹³C NMR spectra. The predicted key spectral features—including the distinct signals of the aromatic ring, the diastereotopic nature of the benzylic protons, the complex aliphatic envelope of the cycloheptyl ring, and the exchangeable hydroxyl proton—provide a detailed fingerprint of the molecule. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality data to confirm these predictions. This comprehensive approach, grounded in the fundamental principles of NMR spectroscopy, is essential for the rigorous structural validation required in modern chemical research and drug development.

References

-

University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]

-

LibreTexts Chemistry. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available at: [Link]

-

R-NMR. SOP data acquisition. Available at: [Link]

-

Alwsci. (2025). How To Prepare And Run An NMR Sample. Available at: [Link]

-

Seton Hall University. (2012). Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance. Available at: [Link]

-

OpenOChem Learn. Exchangeable Protons and Deuterium Exchange. Available at: [Link]

-

Nanalysis. (2017). To D2O or not to D2O? Available at: [Link]

-

Seton Hall University. (2012). 200 MHz MR SOP manual. Available at: [Link]

-

The NMR Blog. (2007). Proton NMR Assignment Tools - The D2O Shake. Available at: [Link]

-

Reddit. (2018). diastereotopic protons on NMR. Available at: [Link]

-

LibreTexts Chemistry. (2014). 14.17: The Use of Deuterium in ngcontent-ng-c1597341111="" _nghost-ng-c486979765="" class="inline ng-star-inserted">

NMR Spectroscopy. Available at: [Link] -

University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. Available at: [Link]

-

PubMed. (2004). QSAR study on 13C NMR chemical shifts on carbinol carbon atoms. Available at: [Link]

-

ResearchGate. (2019). Diastereotopic protons in benzyl methylene of the DQZ. Available at: [Link]

-

ResearchGate. (2007). 13 C NMR chemical shift comparisons of the carbinol carbons in methyl ester 6 (A) with those of model compounds (B). Available at: [Link]

-

YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Available at: [Link]

-

The University of Liverpool Repository. (2006). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available at: [Link]

-

Chemistry Stack Exchange. (2018). 1H splitting pattern of benzyl CH2 protons. Available at: [Link]

-

Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

-

ResearchGate. (2020). Identifying Exchangeable Protons in a 1D NMR Spectrum by Spatially Selective Exchange‐Editing. Available at: [Link]

-

Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Available at: [Link]

-

LibreTexts Chemistry. (2024). 5.4: Types of Protons. Available at: [Link]

-

SpectraBase. Cycloheptane - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

University of Regensburg. Chemical shifts. Available at: [Link]

-

ResearchGate. (2023). Computational protocols for calculating 13C NMR chemical shifts. Available at: [Link]

-

YouTube. (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Available at: [Link]

-

YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Available at: [Link]

-

University of Colorado Boulder. NMR Chart. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. reddit.com [reddit.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]

- 8. To D2O or not to D2O? — Nanalysis [nanalysis.com]

- 9. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]

- 10. QSAR study on (13)C NMR chemical shifts on carbinol carbon atoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CYCLOHEPTANE(291-64-5) 13C NMR spectrum [chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 14. pharmacyschool.usc.edu [pharmacyschool.usc.edu]

mass spectrometry analysis of 1-benzylcycloheptan-1-ol

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-benzylcycloheptan-1-ol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound (C₁₃H₁₈O, MW: 190.28 g/mol )[1], a tertiary alcohol with a unique structure combining a benzyl group and a cycloheptyl ring. The content herein is tailored for researchers, scientists, and drug development professionals, offering in-depth insights into method development, data interpretation, and troubleshooting. We will explore two primary analytical workflows—Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)—and introduce chemical derivatization as a powerful strategy to enhance analytical performance. The guide emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.

Introduction: The Analytical Challenge of a Tertiary Alcohol

This compound presents a distinct analytical challenge due to its chemical nature. As a tertiary alcohol, it is prone to facile dehydration and often yields a weak or undetectable molecular ion under hard ionization conditions like Electron Ionization (EI)[2][3][4]. Its moderate polarity and lack of a readily ionizable functional group (other than through protonation or adduction) complicate analysis by soft ionization techniques such as Electrospray Ionization (ESI). This guide dissects these challenges and provides robust, field-proven methodologies to achieve reliable identification and characterization.

Workflow I: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS with EI is a cornerstone for the analysis of volatile and semi-volatile compounds[5][6]. For this compound, this approach provides a detailed fragmentation pattern that serves as a molecular fingerprint.

The Rationale for EI-GC-MS

The high energy (typically 70 eV) of electron impact ionization induces extensive and reproducible fragmentation[6]. While this can make identifying the molecular ion challenging, the resulting fragment ions provide rich structural information. The key to successful analysis lies in understanding and predicting these fragmentation pathways.

Predicted EI Fragmentation Pathways for this compound

The fragmentation of this compound is primarily driven by two main processes: α-cleavage and dehydration[7][8].

-

α-Cleavage: This involves the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group. This is often a dominant fragmentation pathway for alcohols because it leads to the formation of a resonance-stabilized oxonium ion[7][9]. For this compound, two primary α-cleavage events are possible:

-

Loss of the benzyl radical (•CH₂Ph), leading to a fragment at m/z 99 .

-

Loss of a cycloheptyl radical (•C₇H₁₃), leading to a fragment at m/z 95 .

-

-

Dehydration: Alcohols readily lose a molecule of water (18 Da) under EI conditions, resulting in an [M-18]⁺• peak[2][7]. For this compound, this would correspond to a peak at m/z 172 .

-

Other Key Fragments: The benzyl group itself is a stable entity and can produce a prominent tropylium ion at m/z 91 . The cycloheptyl ring can undergo further fragmentation, often leading to a characteristic peak at m/z 57 , which is common for cyclic alcohols[2][10].

The following diagram illustrates the primary predicted fragmentation pathways under Electron Ionization.

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol: EI-GC-MS

-

Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Perform serial dilutions to a final concentration of 1-10 µg/mL.

-

-

GC Parameters (Illustrative):

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms).

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 min.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 min at 280°C.

-

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

Data Interpretation: Expected Results

| m/z | Putative Fragment Identity | Expected Relative Intensity | Rationale |

| 190 | [M]⁺• (Molecular Ion) | Very Low / Absent | Tertiary alcohols often have unstable molecular ions[2][4]. |

| 172 | [M-H₂O]⁺• | Moderate | Facile loss of water (dehydration)[7]. |

| 99 | [C₇H₁₅O]⁺ | Moderate to High | α-cleavage with loss of benzyl radical. |

| 95 | [C₇H₇O]⁺ | Low to Moderate | α-cleavage with loss of cycloheptyl radical. |

| 91 | [C₇H₇]⁺ | High (often Base Peak) | Formation of the stable tropylium ion. |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | High | Characteristic fragment from cyclic alcohol ring cleavage[10]. |

Workflow II: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

For less volatile compounds or when preservation of the molecular ion is critical, LC-MS with ESI is the preferred method. However, the nonpolar character of this compound requires a tailored approach to achieve efficient ionization[11][12].

The Rationale for ESI-LC-MS and the Adduct Formation Imperative

ESI is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) for basic compounds or deprotonated molecules ([M-H]⁻) for acidic compounds. This compound lacks a strongly basic site, making protonation inefficient. Instead, ionization is most effectively achieved through the formation of adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺)[13][14]. The increased nonpolar character of the molecule can enhance its affinity for the surface of the ESI droplets, which can improve the ESI response[15][16][17].

Caption: ESI workflow emphasizing adduct formation for ionization.

Experimental Protocol: ESI-LC-MS

-

Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of methanol or acetonitrile.

-

Dilute to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

-

-

LC Parameters (Illustrative):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water + 10 mM Ammonium Acetate.

-

Mobile Phase B: Acetonitrile + 10 mM Ammonium Acetate.

-

Gradient: 60% B to 95% B over 8 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

MS Parameters:

-

Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.

-

Capillary Voltage: +3.5 kV.

-

Gas Temperature: 325°C.

-

Gas Flow: 8 L/min.

-

Nebulizer Pressure: 40 psi.

-

Scan Range: m/z 100-500.

-

Data Interpretation: Expected Results

The primary goal of the ESI analysis is to confirm the molecular weight. The use of ammonium acetate in the mobile phase is a deliberate choice to promote the formation of the ammonium adduct, which is often more stable and less prone to in-source fragmentation than the protonated molecule for this type of compound.

| m/z | Putative Ion Identity | Rationale |

| 208.1 | [M+NH₄]⁺ (190.28 + 18.03) | Ammonium adduct formation from the mobile phase additive[13]. |

| 213.1 | [M+Na]⁺ (190.28 + 22.99) | Sodium adduct, often observed from glassware or solvent impurities[18]. |

| 191.1 | [M+H]⁺ (190.28 + 1.01) | Protonated molecule, likely to be of low intensity. |

| 173.1 | [M-OH+2H]⁺ or [M-H₂O+H]⁺ | In-source fragment (loss of water), should be minimized by optimizing source conditions. |

Advanced Strategy: Chemical Derivatization for Enhanced Analysis

When inherent ionization is poor or fragmentation is uninformative, chemical derivatization can be employed to improve analytical outcomes[19][20]. Derivatization involves chemically modifying the analyte to introduce a feature that enhances its volatility (for GC-MS) or its ionization efficiency (for LC-MS).

Rationale for Derivatization

For this compound, derivatizing the hydroxyl group can:

-

For GC-MS: Create a more thermally stable and volatile compound (e.g., a silyl ether), reducing the likelihood of on-column degradation and potentially yielding a more prominent molecular ion.

-

For LC-MS: Introduce a permanently charged moiety or a group that is easily ionizable, thereby dramatically increasing ESI signal intensity[21][22].

Recommended Derivatization Protocol: Acylation for LC-MS Enhancement

A highly effective strategy is to react the alcohol with a reagent that introduces a permanently charged quaternary ammonium group.

-

Reagents: Bromoacetyl bromide and triethylamine.

-

Step 1 (Acylation): In a vial, dissolve ~1 mg of this compound in 200 µL of anhydrous dichloromethane. Add 1.5 equivalents of bromoacetyl bromide and stir for 1 hour at room temperature.

-

Step 2 (Quaternization): Add 3 equivalents of triethylamine to the reaction mixture. This reacts with the bromoacetate ester formed in Step 1 to create a quaternary ammonium salt[21].

-

Analysis: Dilute the reaction mixture directly in the mobile phase for LC-MS analysis. The derivatized product will have a permanent positive charge, leading to excellent ESI sensitivity.

The derivatized molecule will have a mass of m/z 318.2 , which will be the base peak in the positive ion ESI mass spectrum.

Conclusion

The mass spectrometric analysis of this compound requires a nuanced approach tailored to its chemical properties. For structural elucidation through fragmentation, EI-GC-MS is the method of choice, with expected key fragments at m/z 172, 99, 91, and 57. For accurate molecular weight determination, ESI-LC-MS in positive ion mode is superior, where the detection of adducts like [M+NH₄]⁺ (m/z 208.1) and [M+Na]⁺ (m/z 213.1) is the primary objective. The use of mobile phase additives is critical for successful ESI analysis. Finally, chemical derivatization offers a powerful tool to overcome challenges of poor ionization, providing a robust and highly sensitive method for quantification and confirmation. By understanding the principles outlined in this guide, researchers can confidently develop and execute analytical methods for this and structurally similar molecules.

References

-

Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887–894. [Link]

-

Dass, C. (2007). Adduct Ions. In Fundamentals of Contemporary Mass Spectrometry. John Wiley & Sons, Inc. [Link]

-

Kruve, A. (n.d.). Adduct Formation in ESI/MS by Mobile Phase Additives. INIS-IAEA. [Link]

-

Whitman College. (n.d.). GCMS Section 6.10: Fragmentation of Alcohols. [Link]

-

Santos, J. H., et al. (2013). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. PubMed. [Link]

-

Erngren, I., et al. (2019). Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples. Journal of Chromatography A, 1600, 174-182. [Link]

-

Quirke, J. M. E., Adams, C. L., & Van Berkel, G. J. (1994). Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 1. Alkyl Halides, Alcohols, Phenols, Thiols, and Amines. Analytical Chemistry, 66(8), 1302–1315. [Link]

-

Maduray, K., et al. (2023). Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. Mad Barn Research Bank. [Link]

-

Khan Academy Medicine. (2012). Mass Spectrometry of Alcohols. YouTube. [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Link]

-

Borisov, R. S., et al. (2019). A simple and easy approach to the derivatization of alcohols for study by soft ionization mass spectrometry methods. ResearchGate. [Link]

-

Vouros, P. (2010). Derivatization in Mass Spectrometry. Spectroscopy Online. [Link]

-

An, J., & Tiraferri, A. (2019). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). LCGC International. [Link]

-

Cech, N. B., & Enke, C. G. (2001). Relating electrospray ionization response to non-polar character of small peptides. Analytical Chemistry, 73(19), 4632-4639. [Link]

-

Molbase. (n.d.). 1-benzylcyclohexan-1-ol | 1944-01-0. [Link]

-

Li, G., et al. (2009). Derivatization of Fatty Alcohol Ethoxylate Non-Ionic Surfactants Using 2-sulfobenzoic Anhydride for Characterization by Liquid chromatography/mass Spectrometry. PubMed. [Link]

-

Cech, N. B., & Enke, C. G. (2001). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. ACS Publications. [Link]

-

Chemistry!!! Not Mystery. (2013). Fragmentation pattern and mass spectra of Alcohols. [Link]

-

Cech, N. B., & Enke, C. G. (2001). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. ResearchGate. [Link]

-

Pardasani, R. T., et al. (2010). Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using p-tolyl isocyanate. Analytical Methods. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Benzylcyclohexan-1-ol. PubChem Compound Database. [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Field, F. H. (1969). Chemical ionization mass spectrometry. XII. Alcohols. Journal of the American Chemical Society, 91(11), 2827–2839. [Link]

-

Vinhal, J. O., et al. (2015). Electron-impact ionization of the simple alcohols. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). (1S,2S)-2-benzylcycloheptan-1-ol. PubChem Compound Database. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

DELVE. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]

-

Watson, J. T., & Sparkman, O. D. (2007). Electron Ionization for GC–MS. LCGC International. [Link]

-

The Organic Chemistry Tutor. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. YouTube. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

Sources

- 1. 1-Benzylcyclohexan-1-ol | C13H18O | CID 74753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GCMS Section 6.10 [people.whitman.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. Chemistry!!! Not Mystery : Fragmentation pattern and mass spectra of Alcohols [chemistrynotmystery.com]

- 5. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Dealing with Metal Adduct Ions in Electrospray: Part 1 | Separation Science [sepscience.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Relating electrospray ionization response to nonpolar character of small peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. spectroscopyonline.com [spectroscopyonline.com]

- 21. researchgate.net [researchgate.net]

- 22. Derivatization of fatty alcohol ethoxylate non-ionic surfactants using 2-sulfobenzoic anhydride for characterization by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Solubility of 1-benzylcycloheptan-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the solubility characteristics of 1-benzylcycloheptan-1-ol, a tertiary alcohol of significant interest in organic synthesis and medicinal chemistry. A thorough understanding of its behavior in various organic solvents is crucial for the optimization of reaction conditions, purification strategies, and the development of formulation protocols. This document moves beyond a simple recitation of data to provide a foundational understanding of the physicochemical principles at play, coupled with validated methodologies for empirical solubility determination.

The Molecular Architecture and Its Implications for Solubility

At the heart of this compound's solubility profile is its amphiphilic nature. The molecule is comprised of a large, non-polar scaffold—consisting of a cycloheptyl ring and a benzyl group—and a single, highly polar functional group, the tertiary hydroxyl (-OH) group.

-

Non-polar Character: The cycloheptyl and benzyl rings are composed entirely of carbon-carbon and carbon-hydrogen bonds, making this substantial portion of the molecule hydrophobic. These regions interact favorably with non-polar solvents through London dispersion forces.

-

Polar Character: The hydroxyl group introduces polarity and the capacity for hydrogen bonding. The oxygen atom can act as a hydrogen bond acceptor, while the hydrogen atom can act as a hydrogen bond donor.